Cortexolone
Overview
Description
Cortexolone, also known as 11-Deoxycortisol or 17α,21-Dihydroxyprogesterone, is an endogenous glucocorticoid steroid hormone and a metabolic intermediate toward cortisol . It is an important compound in the field of organic chemistry and has recently witnessed a rapid rise in the use of chemoenzymatic strategies for the synthesis of complex molecules .
Synthesis Analysis
Cortexolone can be synthesized from the commercially available andros-4-ene-3,17-dione . The field of organic chemistry has recently witnessed a rapid rise in the use of chemoenzymatic strategies for the synthesis of complex molecules. Under this paradigm, biocatalytic methods and contemporary synthetic methods are used synergistically in a multistep approach toward a target molecule .
Molecular Structure Analysis
Cortexolone has a molecular formula of C21H30O4 and a molar mass of 346.47 . It is believed to compete with the androgen dihydrotestosterone (DHT) for binding to androgen receptors in the sebaceous gland and hair follicles .
Physical And Chemical Properties Analysis
Cortexolone is a solid at 20 degrees Celsius . It has a density of 1.22g/cm³, a melting point of 205-208℃, a boiling point of 524.5°C at 760 mmHg, a flashing point of 285.1°C, and a refractive index of 1.577 .
Scientific Research Applications
1. Treatment of Acne Vulgaris
- Summary of Application : Cortexolone 17α‐propionate 1% cream is a new potent antiandrogen for topical treatment of acne vulgaris . Acne vulgaris is a disorder of the pilosebaceous unit in which the androgens contribute to its onset and persistence .
- Methods of Application : Seventy-seven men with facial acne were randomized to receive placebo cream, or CB‐03‐01 1% cream, or tretinoin 0·05% cream once a day at bedtime for 8 weeks .
- Results : CB‐03‐01 1% cream was very well tolerated, and was significantly better than placebo regarding total lesion count (TLC), inflammatory lesion count (ILC) and acne severity index (ASI) .
2. Treatment of Tumors
- Summary of Application : CB-03–10 (cortexolone 17α-valerate-21-propionate) is a synthetic steroidal compound derived from cortexolone (11-deoxycortisone), an intermediate in cortisol biosynthesis . It has potential as a treatment for tumors that have acquired glucocorticoid receptor (GR)-mediated resistance to androgen receptor (AR) blockade .
- Methods of Application : The compound’s potential for antitumor activity was verified in a murine xenograft model utilizing the AR-positive LNCaP prostate cancer cell line as well as in an orthotopic model utilizing AR-negative/GR-positive MDA-MB-231 breast cancer cell line .
- Results : Orally administered CB-03-10 inhibited prostate tumor growth and orthotopically implanted breast tumor growth in these mice and maintained body weight, as compared with vehicle-treated mice .
3. Treatment of Androgenetic Alopecia
- Summary of Application : Cortexolone 17α-propionate (clascoterone) is a novel androgen antagonist that is currently being analyzed in a large phase 2 clinical trial for the topical treatment of androgenetic alopecia (AGA) . AGA is an androgen-dependent hair disorder with strong genetic links, and the testosterone metabolite, dihydrotestosterone (DHT), plays a causal role in its development .
- Methods of Application : The study described the potential mechanism of clascoterone in AGA. Clascoterone was found to inhibit AR-regulated transcription in a reporter cell line with similar efficacy to the 5α-reductase inhibitor, finasteride .
- Results : When compared with another direct AR antagonist, enzalutamide, clascoterone was significantly better at inhibiting IL-6 synthesis from DHT-stimulated primary cultures of human scalp DPC .
4. Treatment of Noninflammatory and Inflammatory Lesions
- Summary of Application : Clascoterone (cortexolone 17α-propionate), an ester derivative of cortexolone, is a potent antiandrogen with selective topical activity . In vitro studies showed that clascoterone binds to androgen receptors with high affinity and inhibits DHT-stimulated signalling .
- Methods of Application : The study was conducted over 12 weeks, with patients receiving clascoterone .
- Results : At week 12, a higher proportion of patients receiving clascoterone than vehicle in both trials achieved treatment success and greater reductions in noninflammatory lesions and inflammatory lesions .
5. Treatment of Hormonal Acne
- Summary of Application : Clascoterone 1% cream (Winlevi) offers a new and exciting treatment approach for a difficult and common skin condition such as acne vulgaris . This topical androgen antagonist is the first of its kind but will hopefully provoke investigations into other androgen receptor antagonists with similar or better efficacy .
- Methods of Application : The study provided a summary of the clinical trials on the efficacy and safety of clascoterone 1% cream (Winlevi) to grant providers an understanding of which patients will benefit most from this novel topical antiandrogen medication .
- Results : The study concluded that clascoterone may be an excellent candidate to be the first topical antiandrogen for treating hormonal acne .
6. Conformational Characterization
- Summary of Application : Cortexolone-17α-propionate is a topical antiandrogen under investigation for the treatment of androgen-related skin disorders . A full conformational characterization was realized, in comparison with other steroidal androgens and antiandrogens, by means of theoretical calculations .
- Methods of Application : The study was conducted using theoretical calculations at the B3LYP/6-31G (d) level .
- Results : The study provided a full conformational characterization of Cortexolone-17α-propionate .
Future Directions
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBHBVVOGNECLV-OBQKJFGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045642 | |
Record name | Cortodoxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cortexolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cortodoxone | |
CAS RN |
152-58-9 | |
Record name | 11-Deoxycortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cortodoxone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cortodoxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cortodoxone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CORTODOXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5SLP0HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cortexolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 °C | |
Record name | Cortexolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000015 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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